2-(4-methylphenyl)-2-oxoethyl 3-(2-furyl)acrylate
Overview
Description
2-(4-methylphenyl)-2-oxoethyl 3-(2-furyl)acrylate, commonly known as MPOEFA, is a chemical compound that belongs to the family of α,β-unsaturated ketones. MPOEFA has been widely studied due to its potential applications in the field of medicine and pharmaceuticals.
Mechanism of Action
The mechanism of action of MPOEFA is not fully understood. However, it is believed that MPOEFA exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. MPOEFA has also been shown to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MPOEFA has been shown to possess a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. MPOEFA has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, MPOEFA has been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPOEFA in lab experiments is its ability to selectively target specific cells and tissues. This makes it a potentially useful tool for drug delivery and targeted therapy. However, one of the limitations of using MPOEFA in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on MPOEFA. One area of interest is the development of new drug delivery systems based on MPOEFA. Another area of interest is the investigation of the potential use of MPOEFA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MPOEFA and its potential applications in the field of medicine and pharmaceuticals.
Scientific Research Applications
MPOEFA has been extensively studied for its potential applications in the field of medicine and pharmaceuticals. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. MPOEFA has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-12-4-6-13(7-5-12)15(17)11-20-16(18)9-8-14-3-2-10-19-14/h2-10H,11H2,1H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCTVNLGHWMYSW-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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